1H-Pyrazole-3,5-dicarbonitrile
Overview
Description
1H-Pyrazole-3,5-dicarbonitrile is an organic compound with the molecular formula C5H2N4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound has gained significant attention due to its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Biochemical Analysis
Biochemical Properties
They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
It is known that pyrazoles can influence cellular processes . For instance, some pyrazoles have been shown to decrease the phosphorylation of the retinoblastoma protein and the C-terminal domain of RNA polymerase II, inhibit mRNA synthesis, and induce the tumor suppressor protein p53 .
Molecular Mechanism
Research on related pyrazoles suggests that they can undergo tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a sealed, dry environment at 2-8°C . This suggests that the compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function.
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions, suggesting that 1H-Pyrazole-3,5-dicarbonitrile could potentially interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarbonitrile can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction between 1,3-difunctional compounds with hydrazine derivatives . These reactions typically occur under mild conditions and can be catalyzed by various agents, including copper(II) acetate and sodium bis(trimethylsilyl)amide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions and the use of efficient catalysts to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and various amines are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1H-Pyrazole-3,5-dicarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Pyrazole-4-carbonitrile
- 1H-Pyrazole-5-carbonitrile
- 1,3-Dinitropyrazole
Comparison: 1H-Pyrazole-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other pyrazole derivatives, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1H-pyrazole-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSASQXIHJDQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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